molecular formula C8H6ClF2NO3 B13658285 Methyl 2-chloro-3-(difluoromethoxy)isonicotinate

Methyl 2-chloro-3-(difluoromethoxy)isonicotinate

Cat. No.: B13658285
M. Wt: 237.59 g/mol
InChI Key: XMMULAFKVVWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-(difluoromethoxy)isonicotinate: is a chemical compound with the molecular formula C8H6ClF2NO3 and a molecular weight of 237.59 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methyl ester group attached to an isonicotinic acid core. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(difluoromethoxy)isonicotinate typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid as the starting material.

    Chlorination: The isonicotinic acid undergoes chlorination to introduce the chloro group at the 2-position.

    Difluoromethoxylation: The chlorinated intermediate is then reacted with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.

    Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-chloro-3-(difluoromethoxy)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
  • Methyl 2-chloro-3-(methoxy)isonicotinate
  • Methyl 2-chloro-3-(ethoxy)isonicotinate

Comparison:

Properties

Molecular Formula

C8H6ClF2NO3

Molecular Weight

237.59 g/mol

IUPAC Name

methyl 2-chloro-3-(difluoromethoxy)pyridine-4-carboxylate

InChI

InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-12-6(9)5(4)15-8(10)11/h2-3,8H,1H3

InChI Key

XMMULAFKVVWYAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.